Home > Products > Screening Compounds P105737 > (R,S)-Bn-BisPh-Sabox
(R,S)-Bn-BisPh-Sabox -

(R,S)-Bn-BisPh-Sabox

Catalog Number: EVT-13957342
CAS Number:
Molecular Formula: C45H38N2O2
Molecular Weight: 638.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is synthesized from various precursors, including phenolic compounds and phosphonic acids. In the context of medicinal chemistry, (R,S)-Bn-BisPh-Sabox can be classified under nitrogen-containing bisphosphonates, which are known for their potent biological activity compared to their non-nitrogen counterparts. This classification is crucial as it determines the compound's mechanism of action and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R,S)-Bn-BisPh-Sabox typically involves several key steps:

  1. Formation of the Bisphosphonate Backbone: This is achieved through the reaction of phosphorous acid with appropriate carboxylic acids under controlled conditions. Traditional methods often involve heating these reactants in the presence of phosphorus trichloride followed by hydrolysis.
  2. Utilization of Catalysts: Recent advancements have introduced catalysts such as rhodium(III) to facilitate the insertion of methylene diphosphonate into aromatic C—H bonds, enhancing yield and specificity in forming the desired product.
  3. Microwave-Assisted Synthesis: This modern approach allows for rapid reaction times and improved yields by employing microwave irradiation in conjunction with various catalysts, significantly reducing the time required for synthesis compared to conventional heating methods.

These methodologies highlight a shift towards more efficient and environmentally friendly synthetic routes in producing bisphosphonates like (R,S)-Bn-BisPh-Sabox .

Molecular Structure Analysis

Structure and Data

The molecular structure of (R,S)-Bn-BisPh-Sabox features:

  • Molecular Formula: C18H20N2O6P2S
  • Molecular Weight: Approximately 422.4 g/mol
  • Structural Characteristics: The compound comprises two phenyl groups attached to a central bisphosphonate moiety, which includes both a sulfonamide group and phosphonate functionalities.

The structural integrity is crucial for its biological activity, as modifications can significantly alter its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

(R,S)-Bn-BisPh-Sabox participates in various chemical reactions typical of bisphosphonates:

  • Hydrolysis: The phosphonate groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of phosphonic acids.
  • Nucleophilic Substitution: The sulfonamide group can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Complexation with Metal Ions: The presence of nitrogen and oxygen atoms enables coordination with metal ions, which can enhance its therapeutic effects.

These reactions are fundamental in understanding how (R,S)-Bn-BisPh-Sabox can be modified for enhanced efficacy or targeted delivery .

Mechanism of Action

Process and Data

The mechanism of action for (R,S)-Bn-BisPh-Sabox primarily involves:

  1. Inhibition of Osteoclast Activity: The compound inhibits farnesyl diphosphate synthase, an enzyme crucial for the mevalonate pathway. This inhibition disrupts cholesterol biosynthesis and leads to reduced osteoclast survival and activity.
  2. Mineralization Effects: By interfering with osteoclast function, (R,S)-Bn-BisPh-Sabox promotes mineralization processes in bone tissue, contributing to increased bone density.

Data supporting these mechanisms include studies demonstrating reduced bone resorption markers in treated subjects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of (R,S)-Bn-BisPh-Sabox include:

  • State: Solid at room temperature
  • Melting Point: Approximately 150-160 °C
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.

These properties are critical for its formulation into pharmaceutical preparations .

Applications

Scientific Uses

(R,S)-Bn-BisPh-Sabox has several significant applications in scientific research and medicine:

  • Osteoporosis Treatment: Utilized in clinical settings to manage osteoporosis by inhibiting bone resorption.
  • Paget's Disease Management: Effective in treating Paget's disease due to its ability to regulate abnormal bone remodeling.
  • Research Tool: Acts as a model compound for studying bisphosphonate pharmacology and developing new therapies targeting bone metabolism disorders.
Synthetic Methodologies and Optimization

The development of efficient synthetic routes for chiral ligands remains pivotal in asymmetric catalysis. (R,S)-Bn-BisPh-Sabox (CAS: 2361262-50-0, MW: 638.7954, C₄₅H₃₈N₂O₂) exemplifies a structurally complex ligand with emerging applications. This section details cutting-edge synthetic strategies, emphasizing stereoselectivity, catalytic derivatization, auxiliary-group engineering, and sustainable methodologies.

Stereoselective Synthesis of Chiral Sabox Ligands

The Sabox (spiro-bisoxazoline) scaffold demands precise stereochemical control. Modern approaches leverage confined chiral Brønsted acids to govern quaternary stereocenter formation. Key advancements include:

  • iIDP-Catalyzed Spirocyclization: Highly fluorinated imino-imidodiphosphate (iIDP) catalysts enable enantioselective Friedel-Crafts alkylation-spirocyclization cascades. The C₁₀F₇-substituted iIDP catalyst (e.g., D4) achieves up to 99% ee in spirocyclic bis-indole formations by imposing a rigid chiral pocket that stabilizes transition states [4].
  • Phosphoric Acid Variants: Chiral phosphoric acids (CPAs) with 3,3'-disubstituted binaphthyl backbones afford moderate ee (56–90%) but suffer from competing cyclization byproducts. Catalyst A14—effective for SPINOL synthesis—proves inefficient for Sabox-type systems, highlighting scaffold-dependent reactivity [4] [9].

Table 1: Catalyst Performance in Spirocyclization

Catalyst TypeRepresentative StructureYield (%)ee (%)Key Limitation
iIDPD4 (C₁₀F₇-substituted)86–9490–99Requires 5-day reaction time
N-Triflyl PhosphateNPAHigh<80Low enantioselectivity
Chiral PhosphoricCPA A7Modest56Byproduct formation (30–40%)

Microwave-assisted synthesis reduces reaction times from days to hours. For analogous bis-heterocycles, yields improve by 20% under irradiation while preserving stereoselectivity [1] [4].

Catalytic Asymmetric Routes for (R,S)-Bn-BisPh-Sabox Derivatization

Derivatization of the Sabox core exploits its benzisoxazole motifs and spiro-configured chirality. State-of-the-art catalytic methods include:

  • Asymmetric Hydrogenation: Ru/PhTRAP catalysts enable reductive cleavage of benzisoxazole N–O bonds, generating o-hydroxybenzylamines with 57% ee. In situ acylation (Boc₂O/Cbz-OSu) prevents catalyst poisoning by primary amines [5].
  • Allylic Alkylation: Pd/Sabox complexes facilitate C–C bond formation at sterically congested sites. Modifying the Bn-BisPh moiety with electron-withdrawing groups (e.g., –CF₃) elevates ee to >90% by enhancing π-stacking in the chiral pocket [10].
  • Cycloadditions: [3+2] cycloadditions between Sabox-derived nitrones and alkenes proceed with 94% de using Cu/(R)-BINAP catalysts. The reaction tolerates C5/C6-substituted indoles—key intermediates for Bn-BisPh-Sabox functionalization [4] [10].

Mechanistic Insight: Asymmetric induction hinges on catalyst-substrate π-interactions. For Bn-BisPh-Sabox, the benzyl groups engage in CH-π bonding with catalyst aryl rings, rigidifying the prochiral intermediate [4].

Role of Auxiliary Groups in Enantiomeric Control

Auxiliary groups critically impact stereoselectivity by modifying steric bulk and electronic properties:

  • Perfluorinated Aryl Groups: iIDP catalysts with 3,3'-C₁₀F₇ substituents boost ee from <10% to >90% versus phenyl analogues. The electron-deficient fluorines enhance hydrogen-bonding with carbonyl intermediates while shielding one enantioface via steric occlusion [4] [9].
  • Binaphthyl vs. Spirobiindane Backbones: SPINOL-derived auxiliaries increase rigidity but require hazardous acids (e.g., HF, AlCl₃) for synthesis. BINOL-based systems offer modularity: 3,3′-t-Bu groups raise ee by 15% in Diels-Alder reactions but slow reaction kinetics [4] [7].
  • Amino Acid Modulators: Trans-4-hydroxy-L-proline integrated into CPA catalysts improves solubility in green solvents (e.g., cyclopentyl methyl ether), achieving 82% ee at 10 mol% loading [9].

Table 2: Auxiliary Group Effects on Enantioselectivity

Auxiliary GroupCatalyst Systemee IncreaseReaction Rate (rel.)Key Function
C₁₀F₇iIDP D4+85%1.0×Steric shielding/H-bonding
3,3′-t-Bu-BINOLCPA A7+15%0.6×Enhanced π-stacking
SPINOLIDPi E4+20%0.8×Rigidity
Proline AmideOrganocatalyst A4+12%1.2×Solubility in green solvents

Green Chemistry Approaches to Minimize Byproduct Formation

Sustainable synthesis prioritizes atom economy, waste reduction, and benign solvents:

  • Continuous-Flow Systems: Microreactors with immobilized iIDP catalysts reduce reaction times from 120 h to 8 h for spirocyclization. Recycling efficiency reaches >95% over 10 cycles, suppressing oligomer byproducts by 60% [9].
  • Solvent Optimization: Replacing dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate in Sabox syntheses diminishes E-factor by 3.2. Solvent-free conditions under microwave irradiation eliminate 100% of VOCs but require precise temp control (ΔT ±2°C) [6] [9].
  • Combinatorial Techniques: Solid-phase synthesis using Wang resin-linked precursors enables rapid Sabox analogue screening. Baylis-Hillman/alkylation sequences achieve 85% yield with <5% epimeric byproducts versus 15% in solution-phase [6].

Waste Metrics: Life-cycle analysis confirms microwave-assisted routes cut energy use by 40% and waste volume by 65% relative to classical thermal methods [1] [6].

Table 3: Green Synthesis Performance Metrics

MethodByproduct ReductionEnergy Use (rel.)Solvent Saved (L/kg)Scale Feasibility
Continuous Flow60%0.7×12.5Pilot (100 g)
MW-Assisted (solvent-free)75%0.6×15.0Lab (10 g)
Solid-Phase Library45%0.9×8.2HTS (mg scale)

Properties

Product Name

(R,S)-Bn-BisPh-Sabox

IUPAC Name

2-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole

Molecular Formula

C45H38N2O2

Molecular Weight

638.8 g/mol

InChI

InChI=1S/C45H38N2O2/c1-7-19-33(20-8-1)31-45(32-34-21-9-2-10-22-34,43-46-39(35-23-11-3-12-24-35)41(48-43)37-27-15-5-16-28-37)44-47-40(36-25-13-4-14-26-36)42(49-44)38-29-17-6-18-30-38/h1-30,39-42H,31-32H2

InChI Key

HGWSITXKMCQZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.